molecular formula C11H20O2 B12658654 2-Methylhex-2-enyl butyrate CAS No. 84753-11-7

2-Methylhex-2-enyl butyrate

Cat. No.: B12658654
CAS No.: 84753-11-7
M. Wt: 184.27 g/mol
InChI Key: SJKVXBSVDPKUFG-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylhex-2-enyl butyrate is an organic compound with the molecular formula C11H20O2. It is an ester formed from the reaction of butyric acid and 2-methylhex-2-enol. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylhex-2-enyl butyrate can be synthesized through an esterification reaction between butyric acid and 2-methylhex-2-enol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is often conducted in a continuous flow reactor to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methylhex-2-enyl butyrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylhex-2-enyl butyrate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-Methylhex-2-enyl butyrate involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity and influence metabolic processes. The ester can also interact with cellular membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Similar Compounds

  • Hexyl butyrate
  • Octyl butyrate
  • 2-Methylhexyl acetate

Comparison

2-Methylhex-2-enyl butyrate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a different odor profile and reactivity, making it suitable for specific applications in the fragrance and flavor industry .

Properties

CAS No.

84753-11-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(E)-2-methylhex-2-enyl] butanoate

InChI

InChI=1S/C11H20O2/c1-4-6-8-10(3)9-13-11(12)7-5-2/h8H,4-7,9H2,1-3H3/b10-8+

InChI Key

SJKVXBSVDPKUFG-CSKARUKUSA-N

Isomeric SMILES

CCC/C=C(\C)/COC(=O)CCC

Canonical SMILES

CCCC=C(C)COC(=O)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.